molecular formula C16H25Cl2N3 B6208885 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2703782-23-2

2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

カタログ番号 B6208885
CAS番号: 2703782-23-2
分子量: 330.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-(Cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride (CHMBD) is a synthetic compound that has been studied for its potential applications in scientific research. CHMBD is a structural analog of benzodiazepines and has been used as an agonist for the γ-aminobutyric acid (GABA) receptor in the CNS, making it a useful tool for studying the role of GABA in the brain. CHMBD has also been studied for its potential therapeutic applications, such as the treatment of anxiety and insomnia.

作用機序

2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride works by binding to the GABA receptor in the brain, which is responsible for mediating the effects of GABA in the brain. When 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride binds to the GABA receptor, it activates the receptor, resulting in an increase in GABA activity in the brain. This increased activity can then lead to a variety of effects, such as increased relaxation and decreased anxiety.
Biochemical and Physiological Effects
The effects of 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride on the body are largely due to its ability to activate the GABA receptor. When the GABA receptor is activated, it can lead to a variety of effects, such as increased relaxation, decreased anxiety, and increased sleepiness. It can also lead to the release of hormones, such as dopamine and serotonin, which can have a calming effect on the body.

実験室実験の利点と制限

The main advantage of using 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride in laboratory experiments is its ability to activate the GABA receptor. This makes it an ideal tool for studying the role of GABA in the brain and for studying the effects of drugs on the GABA receptor. However, 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can also have a variety of side effects, such as increased drowsiness and decreased alertness, which can limit its use in certain experiments.

将来の方向性

The potential future applications of 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride are numerous. It could be used to study the role of GABA in the brain and the effects of drugs on the GABA receptor. It could also be used to study the effects of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride could be used to study the effects of anxiety and insomnia, and could potentially be used as a therapeutic agent for these conditions. Finally, 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride could be used to study the effects of other drugs, such as antidepressants and anticonvulsants, on the GABA receptor.

合成法

2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is synthesized using a method known as the Grignard reaction. This method involves the use of a Grignard reagent, which is a compound composed of a metal and a halogen, such as magnesium and bromine. The Grignard reagent is then reacted with an organic compound, such as an aldehyde or ketone, to produce the desired product. In the case of 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride, the Grignard reagent is reacted with 1-cyclohexylmethyl-1,3-benzodiazole to produce the desired compound.

科学的研究の応用

2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has been used in a variety of scientific research applications. It has been used as an agonist for the GABA receptor, making it useful for studying the role of GABA in the brain. 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has also been used to study the effects of drugs on the GABA receptor, as well as in the study of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride' involves the reaction of 1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-amine with ethyl bromoacetate to form 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl 2-bromoacetate. This intermediate is then reacted with ammonia to form the desired compound, which is subsequently converted to its dihydrochloride salt form." "Starting Materials": [ "1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-amine", "ethyl bromoacetate", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-amine is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl 2-bromoacetate.", "Step 2: The intermediate 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl 2-bromoacetate is then reacted with ammonia in ethanol to form 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine.", "Step 3: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid." ] }

CAS番号

2703782-23-2

製品名

2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

分子式

C16H25Cl2N3

分子量

330.3

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。